

Molecular structure and weight of N-Boc-pyrrole

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N-Boc-Pyrrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-pyrrole, systematically named tert-butyl 1H-pyrrole-1-carboxylate, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom enhances the compound's stability and modulates its reactivity, making it an invaluable intermediate for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Properties

N-Boc-pyrrole is characterized by a five-membered aromatic pyrrole ring where the nitrogen atom is protected by a Boc group. This structural feature is key to its utility in chemical synthesis.

Table 1: Molecular Identifiers and Properties of N-Boc-Pyrrole



Identifier	Value
Molecular Formula	C9H13NO2[1][3][4][5]
Molecular Weight	167.21 g/mol [1][6]
CAS Number	5176-27-2[3][4][5]
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	91-92 °C at 20 mmHg[3][4][6]
Density	1.0 g/mL at 25 °C[3][6]
Refractive Index	1.4685 (at 20 °C)[3][4]
SMILES	CC(C)(C)OC(=O)n1cccc1
InChI	1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7- 10/h4-7H,1-3H3

Synthesis of N-Boc-Pyrrole

The most common and efficient method for the preparation of **N-Boc-pyrrole** involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.

Experimental Protocol: Synthesis of N-Boc-Pyrrole

Materials:

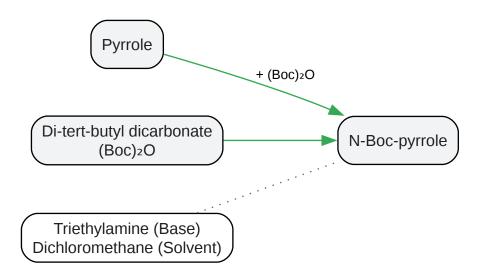
- Pyrrole
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or a similar base
- Dichloromethane (DCM) as a solvent
- Water
- Magnesium sulfate (MgSO₄)



Procedure:

- Dissolve pyrrole in dichloromethane in a reaction flask.
- To this solution, add di-tert-butyl dicarbonate and triethylamine sequentially.
- Stir the reaction mixture at room temperature for approximately 2 hours.[7]
- After the reaction is complete, perform an aqueous workup by extracting the mixture with dichloromethane and water.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield N-Boc-pyrrole, typically as a white solid or colorless oil.[7]

A typical yield for this reaction is reported to be around 94%.[7]



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Synthesis of N-Boc-pyrrole

Deprotection of N-Boc-Pyrrole

The Boc group can be readily removed under acidic conditions to regenerate the free pyrrole. This deprotection is a fundamental transformation in multi-step syntheses.



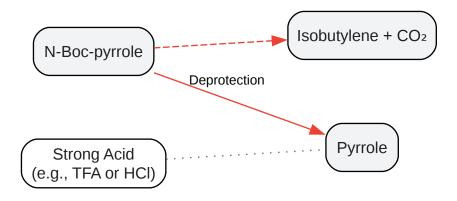
Experimental Protocol: Deprotection of N-Boc-Pyrrole

Materials:

- N-Boc-pyrrole
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
- · Dichloromethane (DCM) or a similar solvent
- Sodium bicarbonate solution (for neutralization)

Procedure:

- Dissolve **N-Boc-pyrrole** in dichloromethane.
- Add a strong acid, such as trifluoroacetic acid, to the solution.
- Stir the reaction at room temperature and monitor for the completion of the reaction (typically by TLC).
- Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent.
- Dry the combined organic layers and concentrate to obtain the deprotected pyrrole.



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Deprotection of N-Boc-pyrrole

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **N-Boc-pyrrole**.

Table 2: Spectroscopic Data for N-Boc-Pyrrole

Technique	Data
¹H NMR (300 MHz, CDCl₃)	δ (ppm) 7.26 (s, 2H), 6.22 (t, J = 2.4 Hz, 2H), 1.60 (s, 9H)[7]
Mass Spectrometry (ESI-MS)	[M+H] ⁺ = 169.0[7]

The ¹H NMR spectrum shows characteristic peaks for the pyrrole protons and the nine equivalent protons of the tert-butyl group. The mass spectrum confirms the molecular weight of the compound.

Applications in Research and Development

N-Boc-pyrrole is a versatile reagent in organic synthesis, primarily used as a protected form of pyrrole. This protection allows for selective functionalization at other positions of the pyrrole ring without interference from the N-H proton. Its applications are widespread in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal, makes **N-Boc-pyrrole** an indispensable tool for synthetic chemists.

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